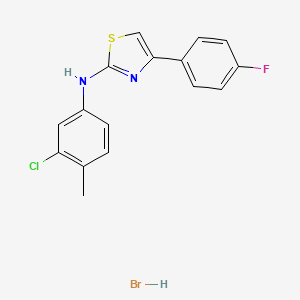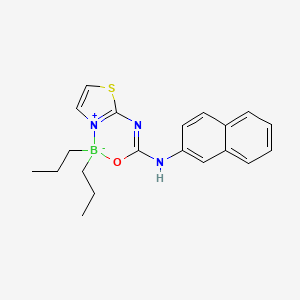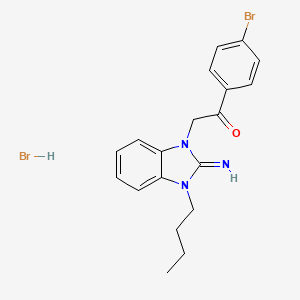
N-(3-chloro-4-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-4-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine hydrobromide, also known as CTZ, is a synthetic compound that belongs to the thiazole class of drugs. It has been extensively studied for its potential applications in the field of medicine and research due to its unique chemical structure and properties.
作用機序
The exact mechanism of action of N-(3-chloro-4-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine hydrobromide is not fully understood. However, it is believed to exert its pharmacological effects by modulating the activity of certain neurotransmitters and receptors in the brain and nervous system. It has been shown to interact with GABA receptors and inhibit the activity of certain enzymes involved in the inflammatory response.
Biochemical and Physiological Effects:
N-(3-chloro-4-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine hydrobromide has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. It has also been shown to reduce seizures in animal models of epilepsy. Additionally, it has been shown to exhibit neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
One of the main advantages of N-(3-chloro-4-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine hydrobromide is its wide range of pharmacological activities, which makes it a versatile tool for studying various biological processes. Additionally, it has relatively low toxicity and is well-tolerated in animal models. However, one of the limitations of N-(3-chloro-4-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine hydrobromide is its poor solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several potential future directions for research on N-(3-chloro-4-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine hydrobromide. One area of interest is its potential use as an anti-cancer agent. Studies have shown that N-(3-chloro-4-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine hydrobromide exhibits cytotoxic effects on various cancer cell lines, and further research is needed to determine its potential as a cancer treatment. Additionally, N-(3-chloro-4-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine hydrobromide has been shown to exhibit anti-inflammatory and neuroprotective effects, which could make it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research is needed to determine the efficacy and safety of N-(3-chloro-4-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine hydrobromide in these applications.
合成法
The synthesis of N-(3-chloro-4-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine hydrobromide involves the reaction of 3-chloro-4-methylbenzaldehyde and 4-fluorobenzaldehyde with thiosemicarbazide in the presence of a base catalyst. The resulting thiosemicarbazone is then cyclized to form the thiazole ring. The final product is obtained by treating the thiazole intermediate with hydrobromic acid.
科学的研究の応用
N-(3-chloro-4-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine hydrobromide has been extensively studied for its potential applications in the field of medicine and research. It has been shown to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. It has also been investigated for its potential use as an anti-cancer agent and as a potential treatment for Alzheimer's disease.
特性
IUPAC Name |
N-(3-chloro-4-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClFN2S.BrH/c1-10-2-7-13(8-14(10)17)19-16-20-15(9-21-16)11-3-5-12(18)6-4-11;/h2-9H,1H3,(H,19,20);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSIQHFYLYDARSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC(=CS2)C3=CC=C(C=C3)F)Cl.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrClFN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[6-(2-naphthyloxy)hexyl]piperidine](/img/structure/B5134292.png)
![N-{[1-(4-ethylbenzyl)-3-piperidinyl]methyl}-2,3-dimethoxybenzamide](/img/structure/B5134293.png)
![N-[3-(benzoylamino)phenyl]-3-butoxybenzamide](/img/structure/B5134300.png)
![N-[3-(1H-imidazol-1-yl)propyl]cyclooctanamine](/img/structure/B5134306.png)
![3-{4-[(4-chlorophenyl)thio]butyl}-4(3H)-quinazolinone](/img/structure/B5134307.png)
![1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B5134309.png)

![1-{[5-(methoxymethyl)-2-furyl]methyl}-N-[3-(1H-pyrazol-5-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B5134334.png)
![N,N-dimethyl-3-{3-[3-(5-pyrimidinyl)phenyl]-1H-pyrazol-1-yl}-1-propanamine](/img/structure/B5134336.png)
![N-(4-fluorophenyl)-1-[(1-methyl-1H-indol-2-yl)carbonyl]-3-piperidinamine](/img/structure/B5134355.png)
![4-{[(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)amino]methyl}phenol](/img/structure/B5134362.png)


![2-(2-nitrophenyl)-5-phenyl-4-[4-(phenylthio)phenyl]-1H-imidazole](/img/structure/B5134393.png)